molecular formula C13H9ClO2S B188728 Benzoic acid, 2-[(4-chlorophenyl)thio]- CAS No. 6469-85-8

Benzoic acid, 2-[(4-chlorophenyl)thio]-

Cat. No.: B188728
CAS No.: 6469-85-8
M. Wt: 264.73 g/mol
InChI Key: NKMIZDAAUIGVMP-UHFFFAOYSA-N
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Description

Molecular Formula and Basic Properties

Benzoic acid, 2-[(4-chlorophenyl)thio]- possesses the molecular formula C₁₃H₉ClO₂S, indicating a structure containing thirteen carbon atoms, nine hydrogen atoms, one chlorine atom, two oxygen atoms, and one sulfur atom. The compound exhibits a molecular weight of 264.73 grams per mole, as calculated through computational chemistry methods. This molecular composition places the compound within the category of halogenated aromatic carboxylic acids with sulfur linkages, representing a structurally complex organic molecule with multiple functional groups.

The fundamental structural arrangement consists of a benzoic acid moiety serving as the primary scaffold, with substitution occurring at the ortho position relative to the carboxylic acid functional group. The substitution involves a thioether linkage connecting the benzoic acid framework to a para-chlorinated phenyl ring, creating a biaryl system linked through sulfur. This structural configuration imparts specific electronic and steric properties that distinguish it from simpler benzoic acid derivatives.

The presence of multiple heteroatoms within the molecular structure contributes to the compound's chemical reactivity profile and influences its interaction with various analytical and synthetic methodologies. The chlorine substituent on the phenyl ring introduces additional electronic effects that can impact the overall molecular behavior in chemical reactions and physical property determinations.

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-chlorophenyl)sulfanylbenzoic acid, which accurately describes the structural connectivity and functional group arrangement. This naming convention follows established rules for describing sulfur-containing aromatic compounds with carboxylic acid functionality. The nomenclature clearly indicates the position of substitution on the benzoic acid ring and specifies the nature of the chlorinated phenyl substituent.

Synonym Category Names
International Union of Pure and Applied Chemistry Name 2-(4-chlorophenyl)sulfanylbenzoic acid
Chemical Abstracts Service Registry Names Benzoic acid, 2-[(4-chlorophenyl)thio]-
Alternative Systematic Names 2-(4-Chlorophenylthio)benzoic acid
Structural Descriptive Names 2-((4-Chlorophenyl)thio)benzoic acid
European Inventory Names EINECS 229-287-2

The compound is registered under multiple synonym systems, reflecting its importance in various chemical databases and regulatory frameworks. The National Service Center number 139119 provides an additional identifier for research and procurement purposes. The European Community number 229-287-2 facilitates identification within European chemical regulations and commerce.

The variety of naming conventions demonstrates the compound's recognition across different chemical information systems and highlights the importance of maintaining consistent identification across international scientific communities. These multiple identifiers ensure proper tracking and communication regarding this specific chemical entity in research and commercial applications.

Structural Features and Connectivity

The molecular structure of benzoic acid, 2-[(4-chlorophenyl)thio]- exhibits several distinctive structural characteristics that define its chemical identity and properties. The compound features a benzoic acid core structure with the carboxylic acid functional group positioned at the 1-position of the benzene ring. The key structural modification occurs at the 2-position, where a thioether linkage connects the benzoic acid framework to a para-chlorinated phenyl ring system.

The InChI string InChI=1S/C13H9ClO2S/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16) provides a detailed description of the atomic connectivity and hydrogen distribution throughout the molecule. This representation indicates that all carbon atoms in both aromatic rings bear hydrogen substituents except for the positions occupied by functional groups and the sulfur linkage.

The SMILES notation C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)Cl offers a linear representation of the molecular connectivity, clearly showing the sulfur bridge between the two aromatic systems. The 4-chlorophenyl portion of the molecule introduces both electronic and steric effects that influence the overall molecular behavior and reactivity patterns.

The spatial arrangement of functional groups creates specific steric relationships that can impact the molecule's conformation and interactions with other chemical species. The ortho positioning of the thioether substituent relative to the carboxylic acid group may result in intramolecular interactions that influence the compound's stability and reactivity characteristics.

Physical and Chemical Properties

The physical properties of benzoic acid, 2-[(4-chlorophenyl)thio]- reflect its complex aromatic structure and multiple functional groups. The compound exhibits a boiling point of 421.1 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial intermolecular forces and molecular stability at elevated temperatures. This relatively high boiling point is consistent with the presence of hydrogen bonding capabilities from the carboxylic acid group and significant van der Waals interactions between the aromatic systems.

Property Value Reference
Molecular Weight 264.73 g/mol
Density 1.42 g/cm³
Boiling Point 421.1°C at 760 mmHg
Flash Point 208.5°C
LogP 4.33
Exact Mass 264.00100
Polar Surface Area 62.60000 Ų
Refractive Index 1.683

The density of 1.42 grams per cubic centimeter indicates a relatively compact molecular packing in the liquid state, reflecting the efficient intermolecular interactions between molecules. The flash point of 208.5 degrees Celsius provides important information regarding the compound's thermal stability and handling requirements during synthetic and analytical procedures.

The logarithm of the partition coefficient (LogP) value of 4.33 indicates significant lipophilicity, suggesting favorable partitioning into organic phases relative to aqueous systems. This property has important implications for the compound's behavior in biological systems and analytical separation techniques such as liquid chromatography applications.

The polar surface area of 62.60 square angstroms reflects the contribution of the carboxylic acid functionality and the electronegative chlorine atom to the overall molecular polarity. The refractive index of 1.683 provides insight into the compound's optical properties and electron density distribution.

Chemical Identifiers and Database Entries

Benzoic acid, 2-[(4-chlorophenyl)thio]- is cataloged under multiple chemical identifier systems that facilitate its recognition and retrieval from various databases and regulatory frameworks. The Chemical Abstracts Service registry number 6469-85-8 serves as the primary unique identifier for this compound across chemical literature and commercial sources. This registry number ensures unambiguous identification regardless of naming variations or synonym usage.

The compound is assigned the InChI Key NKMIZDAAUIGVMP-UHFFFAOYSA-N, which provides a condensed hash representation of the complete molecular structure. This identifier enables efficient database searching and structural comparison with related compounds in chemical information systems.

The DSSTox Substance ID DTXSID6064375 links the compound to toxicological and environmental fate databases, facilitating access to safety and regulatory information. The Nikkaji Number J31.956B provides identification within Japanese chemical information systems. The compound is also registered in the Wikidata knowledge base under identifier Q81991502.

The European Community number 229-287-2 enables identification within European chemical regulations and commerce systems. The National Service Center number 139119 provides an additional research identifier used in academic and pharmaceutical research contexts.

These multiple identifier systems ensure comprehensive tracking and communication regarding this specific chemical entity across international scientific, regulatory, and commercial communities. The availability of diverse identification codes facilitates accurate compound identification and reduces potential confusion in research and industrial applications.

Properties

CAS No.

6469-85-8

Molecular Formula

C13H9ClO2S

Molecular Weight

264.73 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanylbenzoic acid

InChI

InChI=1S/C13H9ClO2S/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16)

InChI Key

NKMIZDAAUIGVMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)Cl

Other CAS No.

6469-85-8

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Separation Techniques
One of the primary applications of benzoic acid, 2-[(4-chlorophenyl)thio]- is in high-performance liquid chromatography (HPLC). It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry compatibility, phosphoric acid can be replaced with formic acid. This method allows for the isolation of impurities and is scalable for preparative separation processes. It is also suitable for pharmacokinetic studies, which assess how drugs are absorbed and metabolized in the body .

Antimicrobial Research

Antimicrobial Activity
Recent studies have explored the synthesis of derivatives of benzoic acid, 2-[(4-chlorophenyl)thio]- for their antimicrobial properties. For instance, compounds synthesized from 4-[(4-chlorophenyl)sulfonyl]benzoic acid exhibited significant antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans. The evaluation included in vitro assays that demonstrated moderate to high toxicity to aquatic organisms like Daphnia magna, indicating the potential environmental impact of these compounds .

Pharmaceutical Applications

Drug Development
The structural characteristics of benzoic acid derivatives make them promising candidates for drug development. Research indicates that modifications to the benzoic acid structure can enhance bioactivity while reducing toxicity. For example, certain synthesized compounds showed promising results as COX-II inhibitors, which are important in managing pain and inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of benzoic acid derivatives for their antibacterial efficacy against Staphylococcus aureus and Enterococcus faecium. The results indicated that certain compounds derived from benzoic acid, 2-[(4-chlorophenyl)thio]- exhibited minimum biofilm eradication concentrations (MBEC) as low as 125 µg/mL, suggesting their potential as effective antibacterial agents .

Case Study 2: Environmental Toxicity

Another investigation assessed the toxicity of synthesized compounds on aquatic life. The findings revealed varying levels of toxicity among different derivatives, highlighting the need for careful evaluation during drug development to mitigate environmental risks associated with pharmaceutical waste .

Data Tables

Application Area Details
Analytical Chemistry HPLC analysis using acetonitrile and phosphoric/formic acid; scalable for preparative use.
Antimicrobial Research Effective against Gram-positive bacteria; moderate toxicity to aquatic organisms.
Pharmaceutical Applications Potential COX-II inhibitors; modifications enhance efficacy and reduce toxicity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Key Differences vs. Target Compound References
2-(4-Methylbenzoyl)benzoic acid C₁₅H₁₂O₃ 240.26 4-Methylbenzoyl at position 2 N/A Benzoyl group (ketone) vs. thioether; higher rigidity
2-(4-Methoxybenzoyl)benzoic acid C₁₅H₁₂O₄ 256.25 4-Methoxybenzoyl at position 2 N/A Methoxybenzoyl group; increased electron density
4-Methyl-2-(phenylthio)benzoic acid C₁₄H₁₂O₂S 244.31 Phenylthio at position 2, methyl at position 4 N/A Lack of chlorine; reduced steric hindrance and lipophilicity
2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid C₂₀H₁₅ClO₂S 354.86 Bulky (4-chlorophenyl)(phenyl)methylthio N/A Larger substituent; higher steric hindrance and molecular weight
2-(4-Chlorobenzoyl)benzoic acid C₁₄H₉ClO₃ 260.68 4-Chlorobenzoyl at position 2 N/A Benzoyl vs. thioether; altered hydrogen-bonding capacity

Key Observations :

  • Steric Effects : Bulky substituents (e.g., in C₂₀H₁₅ClO₂S) hinder molecular packing and receptor binding compared to the target compound .
  • Lipophilicity: The chlorine atom in the target compound enhances LogP (4.33) compared to non-halogenated analogs (e.g., 4-methyl-2-(phenylthio)benzoic acid) .

Q & A

Q. What are the recommended methods for synthesizing Benzoic acid, 2-[(4-chlorophenyl)thio]-?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting 2-mercaptobenzoic acid with 4-chlorophenyl halides (e.g., 4-chlorophenyl bromide) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF at 80–100°C for 12–24 hours . Purification is achieved via recrystallization or column chromatography using ethyl acetate/hexane gradients. Key parameters:

ParameterValue/DetailsReference
Reaction solventDMF, DMSO
Catalyst/BaseK₂CO₃, Et₃N
Purity post-synthesis>95% (HPLC, GC)

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR : Confirm substitution pattern (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for benzoic acid and 4-chlorophenyl groups) .
  • HPLC : Assess purity (>97% using C18 columns, methanol/water mobile phase) .
  • Mass Spectrometry : Confirm molecular ion peak at m/z 354.9 (M+H⁺) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration (if single crystals are obtained) .

Advanced Research Questions

Q. What are the thermodynamic parameters for reactions involving this compound, and how do solvent choices impact stability?

Methodological Answer: Thermodynamic stability is solvent-dependent. In DMF, enthalpy of reaction (ΔrH°) for similar benzoic acid derivatives is -67.4 ± 0.4 kJ/mol . Stability studies in aqueous vs. organic solvents show:

SolventDegradation Rate (24h, 25°C)Key Degradation Products
Water (pH 7)15%4-chlorothiophenol, benzoic acid
DMSO<5%None detected

Recommendation : Use anhydrous DMSO for long-term storage to minimize hydrolysis.

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities. For example:

  • T1R3 receptor binding : ΔGbinding = -8.2 kcal/mol, with key interactions at Tyr220 and Asp307 residues .
  • Metabolic enzyme interactions : CYP3A4 oxidation sites predicted at the sulfur bridge (see table below).
TargetBinding Energy (ΔG, kcal/mol)Key ResiduesSoftware/Tool
T1R3 receptor-8.2Tyr220, Asp307AutoDock Vina
CYP3A4-6.9Phe108, Leu211Schrödinger Suite

Q. How should researchers address contradictions in reported solubility data?

Methodological Answer: Discrepancies arise from measurement conditions (e.g., pH, temperature). Standardize protocols:

Solubility Testing : Use shake-flask method at 25°C in buffered solutions (pH 1–7.4).

HPLC Quantification : Monitor saturation points.

Q. Data Comparison :

SolventReported Solubility (mg/mL)Source
Ethanol12.5 ± 0.3
Water0.8 (pH 7)

Resolution : Differences in water solubility likely stem from pH variations (e.g., higher solubility in alkaline conditions due to deprotonation).

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: While specific safety data for this compound is limited, analogous benzoic acid derivatives require:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthesis route?

Methodological Answer: Yield discrepancies (e.g., 60–85%) arise from:

  • Oxygen sensitivity : Thioether bonds oxidize in non-inert atmospheres.
  • Catalyst purity : Commercial K₂CO₃ may contain moisture, reducing efficiency.
    Mitigation :
  • Use Schlenk lines for oxygen-sensitive steps.
  • Dry solvents/bases (e.g., molecular sieves) pre-reaction .

Q. How can researchers validate metabolic pathway predictions experimentally?

Methodological Answer: Combine in vitro and in silico approaches:

Microsomal Assays : Incubate with liver microsomes (e.g., human CYP3A4) and analyze metabolites via LC-MS.

Isotope Labeling : Track sulfur bridge cleavage using ³⁴S isotopes.

Computational Validation : Compare predicted metabolites (e.g., MetaSite) with experimental data .

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